![molecular formula C12H8N2OS B414625 (1H-苯并[d]咪唑-1-基)(噻吩-2-基)甲酮 CAS No. 330468-35-4](/img/structure/B414625.png)
(1H-苯并[d]咪唑-1-基)(噻吩-2-基)甲酮
描述
(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound that combines the structural features of benzimidazole and thiophene Benzimidazole is known for its broad range of biological activities, while thiophene is a sulfur-containing aromatic compound
科学研究应用
Chemistry: (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including infections and cancer. Its dual functionality, derived from benzimidazole and thiophene, contributes to its therapeutic potential.
Industry: In the industrial sector, (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics.
作用机制
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.
Mode of Action
Imidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines . This suggests that the compound might interact with its targets, leading to changes in cellular processes such as cell division and growth.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s solubility in polar solvents suggests that it may have good bioavailability.
Result of Action
Imidazole derivatives have been found to show cytotoxicity against certain cancer cell lines , suggesting that the compound may induce cell death in these cells.
Action Environment
The compound’s solubility in polar solvents suggests that its action and stability may be influenced by the solvent environment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and subsequent functionalization with thiophene derivatives. One common method includes:
Condensation Reaction: An aromatic aldehyde reacts with o-phenylenediamine in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization under reflux conditions to form the benzimidazole core.
Functionalization: The benzimidazole core is then functionalized with thiophene derivatives using a suitable coupling reagent.
Industrial Production Methods: Industrial production of (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Halogenated or nitro-substituted thiophene derivatives.
相似化合物的比较
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but with a phenyl group instead of a thiophene ring.
(1H-benzo[d]imidazol-1-yl)(furan-2-yl)methanone: Contains a furan ring instead of a thiophene ring.
(1H-benzo[d]imidazol-1-yl)(pyridin-2-yl)methanone: Features a pyridine ring in place of the thiophene ring.
Uniqueness: The presence of the thiophene ring in (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone imparts unique electronic properties, making it more suitable for applications in optoelectronics and materials science. Additionally, the sulfur atom in the thiophene ring can participate in specific interactions with biological targets, enhancing the compound’s pharmacological profile.
属性
IUPAC Name |
benzimidazol-1-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12(11-6-3-7-16-11)14-8-13-9-4-1-2-5-10(9)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKYXZHQQUSKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


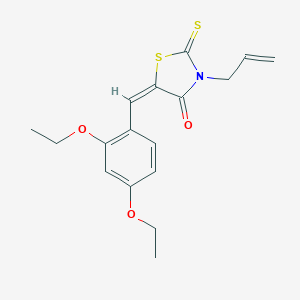
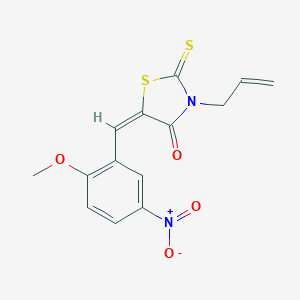
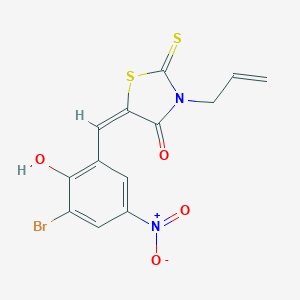
![2-[2-(2-fluorophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinethione](/img/structure/B414548.png)
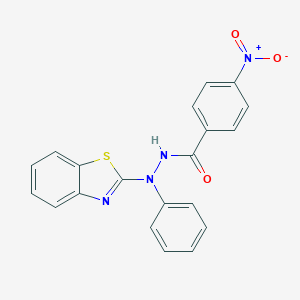
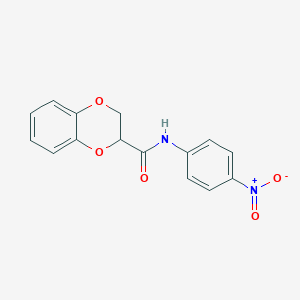
![5-bromo-N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B414556.png)
![3-(cyclopentylmethyl)-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414557.png)
![2-[(butylsulfanyl)methyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B414558.png)
![2-benzylsulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414561.png)
![3-(cyclohexylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414562.png)
![2-butylsulfanyl-3-(4-methoxyphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414563.png)
![2-benzylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414564.png)
![2-butylsulfanyl-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414565.png)
